(2S)-2-AMino-3-cyclobutylpropan-1-ol
Description
Properties
CAS No. |
1213883-19-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.203 |
IUPAC Name |
(2S)-2-amino-3-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)4-6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
InChI Key |
YHPORKQFYUJAOK-ZETCQYMHSA-N |
SMILES |
C1CC(C1)CC(CO)N |
Synonyms |
(2S)-2-AMino-3-cyclobutylpropan-1-ol |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 2s 2 Amino 3 Cyclobutylpropan 1 Ol
Strategies for Enantiopure Synthesis
The synthesis of enantiomerically pure (2S)-2-Amino-3-cyclobutylpropan-1-ol can be broadly approached through two main strategies: the utilization of readily available chiral starting materials in a "chiral pool" approach, or the creation of the desired stereochemistry from prochiral precursors using asymmetric reactions.
Chiral Pool Approaches
Chiral pool synthesis leverages the vast collection of naturally occurring enantiopure compounds, such as amino acids and terpenes, as starting materials. stackexchange.com This strategy can be highly efficient as the inherent chirality of the starting material is transferred to the target molecule, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis.
While no direct synthesis of this compound from a naturally occurring cyclobutane-containing chiral precursor has been prominently reported, the principle of using natural chiral molecules is a cornerstone of stereoselective synthesis. For instance, terpenes like α-pinene have been utilized to synthesize chiral amino alcohols such as 2-amino-apopinan-3-ol, demonstrating the potential of this approach for creating complex chiral structures. researchgate.net The core idea is to identify a readily available chiral molecule that contains a significant portion of the target's carbon skeleton and then chemically modify it to achieve the final structure.
A more direct and practical chiral pool approach for synthesizing this compound involves the derivatization of a known chiral building block that is structurally very similar to the target molecule. A key precursor in this context is (S)-2-Amino-3-cyclobutylpropanoic acid, which is commercially available. jocpr.comsigmaaldrich.com This amino acid possesses the correct stereochemistry at the C2 position and the required cyclobutane (B1203170) moiety. The synthetic challenge is then reduced to the selective reduction of the carboxylic acid group to a primary alcohol without affecting the chiral center.
Several established methods for the reduction of α-amino acids to their corresponding β-amino alcohols can be employed. These methods typically involve the protection of the amino group prior to reduction to prevent side reactions.
Table 1: Potential Methods for the Reduction of (S)-2-Amino-3-cyclobutylpropanoic Acid
| Reducing Agent/Method | Description | Potential Advantages |
| Borane Reagents (e.g., BH₃·THF) | Borane complexes are effective for reducing carboxylic acids. The amino group must be protected, for example, as a Boc or Cbz derivative. | High yields and retention of stereochemistry are often observed. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing protected amino acids. | High reactivity and effectiveness. |
| Sodium Borohydride (NaBH₄) / Iodine (I₂) | This system can reduce N-protected or unprotected amino acids to the corresponding amino alcohols. stackexchange.com | Milder conditions compared to LiAlH₄ and can be more selective. stackexchange.com |
| Mixed Anhydride (B1165640) Method | The carboxylic acid is activated by forming a mixed anhydride (e.g., with ethyl chloroformate) followed by reduction with NaBH₄. core.ac.uk | Generally provides good yields with retention of optical purity. researchgate.net |
The general scheme for this conversion would involve:
N-protection: The amino group of (S)-2-Amino-3-cyclobutylpropanoic acid is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Reduction: The protected amino acid is then reduced using one of the methods described in Table 1.
Deprotection: The protecting group is removed to yield this compound.
This approach is highly attractive due to the commercial availability of the starting material and the well-documented procedures for amino acid reduction.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create the desired stereoisomer from an achiral or racemic precursor through the use of a chiral catalyst or auxiliary. This approach offers greater flexibility in molecular design compared to chiral pool synthesis.
Asymmetric reduction of a suitable prochiral ketone is a powerful strategy for establishing a chiral alcohol center. In the context of synthesizing this compound, a hypothetical precursor would be 2-amino-3-cyclobutyl-1-propanone. The asymmetric reduction of the ketone functionality would generate the desired (S)-hydroxyl stereocenter.
Numerous catalytic systems have been developed for the enantioselective reduction of ketones, often employing chiral ligands complexed to a metal center (e.g., ruthenium, rhodium) or chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). nih.gov For example, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize a variety of chiral 1,2-amino alcohols from unprotected α-ketoamines with high enantioselectivities. nih.gov
Table 2: Illustrative Asymmetric Reduction Methods
| Catalyst System | Reductant | Substrate Type |
| Chiral Ru-diamine complexes | Isopropanol or H₂ | α-Amino ketones |
| Chiral Rh-diphosphine complexes | H₂ | α-Amino ketones |
| Chiral Oxazaborolidines (CBS) | Borane (BH₃) | Prochiral ketones |
While a specific application of this method to a cyclobutyl-containing precursor for the target molecule is not extensively documented, the general principles are well-established and could be adapted.
Asymmetric amination involves the introduction of an amino group into a prochiral molecule in a stereocontrolled manner. A potential route to this compound via this strategy could involve the asymmetric amination of a cyclobutyl-containing α,β-unsaturated ester or alcohol.
For instance, the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by reduction of the ester group, could establish the desired stereochemistry at the C2 position. Chiral catalysts, such as those based on cinchona alkaloids, have been used for the enantioselective amination of α,β-unsaturated ketones. researchgate.net
Another approach is the biocatalytic asymmetric synthesis of chiral amines from ketones using transaminases. This method has been successfully applied on an industrial scale for the synthesis of pharmaceutical intermediates. A hypothetical precursor, 1-hydroxy-3-cyclobutylpropan-2-one, could potentially be converted to this compound using an engineered (S)-selective transaminase.
Asymmetric Alkylation Reactions
Asymmetric alkylation of glycine (B1666218) enolate equivalents is a powerful and direct method for constructing the α-amino acid backbone. This strategy involves the deprotonation of a glycine derivative, typically a Schiff base, to form a chiral enolate which then reacts with an electrophile. The stereochemical outcome is controlled by a chiral auxiliary or a chiral catalyst.
A prominent approach involves the copper-catalyzed asymmetric alkylation of a tert-butyl glycinate (B8599266) Schiff base. chemrxiv.org This method utilizes a chiral phosphine (B1218219) ligand, such as a Phosferrox-type ligand, to create a chiral copper complex. This complex coordinates the glycine Schiff base, directing the incoming electrophile to one face of the resulting enolate. For the synthesis of this compound, the key electrophile would be cyclobutylmethyl halide (e.g., bromide or iodide). The reaction would proceed by alkylating the glycine scaffold, followed by hydrolysis of the imine and reduction of the ester to the alcohol. This method has shown high yields and excellent enantioselectivity for a range of alkyl halides. chemrxiv.org
Table 1: Representative Cu-Catalyzed Asymmetric Alkylation of Glycinate Schiff Base Data adapted from a study on analogous alkyl halides. chemrxiv.org
| Entry | Alkyl Halide (R-X) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl (B1604629) Bromide | 1 | 95 | >99 |
| 2 | Allyl Bromide | 1 | 92 | 98 |
| 3 | Isopropyl Iodide | 1 | 85 | 96 |
This table illustrates the general effectiveness of the Cu-catalyzed asymmetric alkylation method with various electrophiles. Similar results would be anticipated for the reaction with cyclobutylmethyl halide.
Enantioselective Catalytic Methods
Modern enantioselective catalysis offers novel pathways that can forge the chiral centers of amino alcohols with high precision, often by activating otherwise inert bonds.
A cutting-edge strategy is the enantioselective, radical-mediated C-H amination. nih.govnih.gov This method can convert a simple prochiral alcohol into a chiral β-amino alcohol. For the target molecule, this would involve starting with 3-cyclobutylpropan-1-ol. The alcohol is transiently converted into a radical precursor, such as an oxime imidate, which then binds to a chiral copper catalyst. nih.gov An iridium-based photocatalyst selectively excites the copper-bound complex, initiating a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical at the C2 position. The chiral catalyst environment then directs a stereoselective amination, leading to a chiral oxazoline (B21484) intermediate, which is subsequently hydrolyzed to yield the final this compound. nih.gov This approach is powerful as it builds the key C-N bond by functionalizing a C-H bond directly, streamlining the synthesis. nih.govnih.gov
Diastereoselective Synthesis
Diastereoselective methods are crucial when a chiral center already exists in the molecule or is introduced early in the synthesis, guiding the formation of subsequent stereocenters.
Control of Relative Stereochemistry
A well-established method for controlling relative stereochemistry in amino alcohol synthesis involves the addition of nucleophiles to chiral N-tert-butanesulfinyl aldimines. nih.gov The chiral sulfinyl group acts as a powerful stereodirecting auxiliary. To synthesize the target compound, an N-tert-butanesulfinyl aldimine derived from 2-cyclobutylacetaldehyde (B1613725) would be a key intermediate. The addition of a suitable one-carbon nucleophile (e.g., a formaldehyde (B43269) equivalent or a protected hydroxymethyl organometallic reagent) would proceed with high diastereoselectivity, dictated by the sulfinyl group. Subsequent removal of the sulfinyl auxiliary and any protecting groups would furnish the desired amino alcohol.
Alternatively, the diastereoselective reduction of a chiral α-amino ketone can effectively set the stereochemistry of the alcohol center. d-nb.info Starting with (S)-2-amino-3-cyclobutyl-1-oxopropan-1-ol (an α-amino ketone), reduction of the ketone can be influenced by the adjacent stereocenter. The choice of reducing agent is critical for controlling the syn or anti relationship between the amino and hydroxyl groups. For instance, chelating reducing agents like Red-Al can favor the syn product, while non-chelating, sterically demanding hydrides may favor the anti product. d-nb.info
Tandem Reaction Sequences for Stereochemical Control
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient way to build molecular complexity with excellent stereochemical control. One such sequence could involve a tandem hydroalumination-cyclization-reduction process, although this is more commonly applied to the synthesis of cyclic amino alcohols. d-nb.info A more relevant tandem approach for the acyclic target could involve a multicomponent reaction, such as the Petasis reaction, which combines an amine, an aldehyde (e.g., glyoxylic acid), and an organoboronic acid to form an α-amino acid, which can then be reduced.
Chemo-Enzymatic Synthesis
Chemo-enzymatic strategies merge the best of chemical synthesis and biocatalysis, using enzymes to perform highly selective transformations that are often difficult to achieve with traditional chemical reagents. nih.govnih.gov
Biocatalytic Approaches for Stereocontrol
Biocatalysis provides powerful tools for achieving high enantioselectivity in the synthesis of chiral amines and amino alcohols. rsc.org Transaminases (TAs) are particularly valuable enzymes for this purpose. researchgate.net
One strategy is the kinetic resolution of a racemic mixture of 2-amino-3-cyclobutylpropan-1-ol. An (R)-selective transaminase, in the presence of a suitable amine acceptor like pyruvate, would selectively deaminate the (R)-enantiomer, leaving the desired (S)-enantiomer untouched and in high enantiomeric purity. lookchem.comrsc.org The maximum yield for a standard kinetic resolution is 50%.
A more efficient alternative is the asymmetric synthesis from a prochiral ketone precursor, 1-hydroxy-3-cyclobutylpropan-2-one. An (S)-selective transaminase can convert this ketone directly into this compound with high enantiomeric excess, theoretically achieving a 100% yield. nih.gov The success of this approach hinges on finding or engineering a transaminase that accepts the sterically demanding cyclobutyl-substituted substrate. Recent advances in protein engineering have successfully broadened the substrate scope of transaminases to accommodate bulky ketones. researchgate.netnih.gov A dynamic kinetic resolution (DKR) process represents an even more advanced strategy, combining the asymmetric transamination with in-situ racemization of the starting material, allowing for theoretical yields greater than 50% for the desired enantiomer. nih.gov
Table 2: Representative Biocatalytic Transamination for Chiral Amine Synthesis Data adapted from studies on analogous substrates. nih.govnih.gov
| Entry | Reaction Type | Enzyme Type | Substrate | Product ee (%) | Conversion (%) |
| 1 | Kinetic Resolution | (R)-selective Transaminase | Racemic β-branched amine | >99 (for S-amine) | ~50 |
| 2 | Asymmetric Synthesis | Engineered (S)-Transaminase | Bulky Prochiral Ketone | >99 | >95 |
| 3 | Dynamic Kinetic Resolution | Thermophilic Transaminase | Racemic β-branched keto-acid | >98 | >70 |
Enzyme-Mediated Transformations
Enzymatic kinetic resolution stands out as a powerful tool for the synthesis of enantiomerically pure compounds. This method leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
In the context of amino alcohols, lipases are commonly employed enzymes. For instance, a double enzymatic kinetic resolution (DEKR) can be utilized, which involves the simultaneous resolution of two racemic compounds. mdpi.com This approach often employs an acyl transfer from a chiral acyl donor to a chiral acyl acceptor, catalyzed by an enzyme like Novozym 435 (Candida antarctica lipase (B570770) B). mdpi.com The optimization of reaction conditions, such as solvent and temperature, is crucial for achieving high enantioselectivity. mdpi.com Toluene at 50°C has been identified as a suitable condition for such resolutions. mdpi.com The efficiency of these transformations can lead to the production of four enantiopure compounds in a single pot process. libretexts.org
Classical Resolution Techniques
Classical resolution remains a cornerstone for separating enantiomers on both laboratory and industrial scales. researchgate.net These methods rely on the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, possess different physical properties, enabling their separation. libretexts.org
Diastereomeric Salt Formation and Separation
A widely used classical resolution method involves the formation of diastereomeric salts. researchgate.netrsc.org This technique is particularly effective for resolving racemic amines or acids. libretexts.org A racemic amine, such as 2-amino-3-cyclobutylpropan-1-ol, can be reacted with an enantiomerically pure chiral acid, like (+)-tartaric acid or (-)-mandelic acid, to form a mixture of diastereomeric salts. libretexts.org
These diastereomeric salts exhibit different solubilities, allowing for their separation through fractional crystallization. researchgate.net Once separated, the individual diastereomeric salts are treated with a base to regenerate the enantiomerically pure amine. libretexts.org The success of this method hinges on several factors, including the ability of the diastereomeric salt to crystallize well and a significant difference in solubility between the two diastereomers. researchgate.net
Table 1: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type |
| (+)-Tartaric Acid | Acid |
| (-)-Malic Acid | Acid |
| (-)-Mandelic Acid | Acid |
| (+)-Camphor-10-sulfonic Acid | Acid |
This table presents a selection of commonly used chiral acids for the resolution of racemic bases via diastereomeric salt formation.
Kinetic Resolution Strategies
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. researchgate.net This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.
An example of kinetic resolution is the asymmetric amination of anilines with azodicarboxylates, catalyzed by a chiral phosphoric acid, which has been shown to be effective for N-aryl β-amino alcohols. rsc.org The choice of catalyst and reaction conditions is paramount to achieving high kinetic resolution performance. rsc.org Another approach involves the use of chiral organotin catalysts for the kinetic resolution of vicinal amino alcohols. researchgate.net Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net This can be achieved using various racemizing agents, such as aldehydes in the presence of a base. researchgate.net
Purity Assessment and Enantiomeric Excess Determination
The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in asymmetric synthesis. nih.gov Several analytical techniques are employed to accurately quantify the ratio of enantiomers in a sample.
Chiral Chromatography Methods (e.g., HPLC, GC)
Chiral chromatography is a powerful technique for separating and quantifying enantiomers. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods. nih.gov
In chiral HPLC, a chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. mdpi.com The choice of mobile phase is also crucial for achieving optimal separation. mdpi.com
Chiral GC operates on a similar principle, employing a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czmdpi.com Derivatization of the analyte, for instance, by creating N-trifluoroacetyl-O-methyl ester derivatives of amino acids, can enhance volatility and improve separation. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even higher resolution and sensitivity for complex mixtures. nih.gov
Table 2: Comparison of Chiral Chromatography Methods
| Method | Stationary Phase Examples | Key Advantages |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate), Teicoplanin-based CSPs | Wide applicability, preparative scale possible. mdpi.com |
| Chiral GC | Derivatized cyclodextrins (e.g., β-cyclodextrin) | High resolution, sensitive detection. gcms.czmdpi.com |
This table provides a brief overview of common chiral chromatography methods used for enantiomeric excess determination.
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR with Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.gov
Chiral shift reagents are typically lanthanide complexes that can coordinate with the analyte. libretexts.org This interaction induces diastereomeric environments for the enantiomers, resulting in separate signals in the NMR spectrum. libretexts.org The integration of these signals allows for the calculation of the enantiomeric excess. libretexts.org
Chiral solvating agents, such as BINOL derivatives, form transient diastereomeric complexes with the analyte through non-covalent interactions. nih.gov This can lead to sufficient separation of signals in the ¹H or ¹⁹F NMR spectrum to allow for the determination of enantiomeric purity. nih.gov The reliability of this method has been demonstrated with a high degree of accuracy. nih.gov
Chemical Transformations and Derivatization of 2s 2 Amino 3 Cyclobutylpropan 1 Ol
Reactivity of the Amino Functionality
The primary amino group in (2S)-2-amino-3-cyclobutylpropan-1-ol is a nucleophilic center and can participate in a variety of reactions common to primary amines.
Acylation and Sulfonylation Reactions
The amino group readily undergoes acylation with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
For instance, in the synthesis of functionalized diol intermediates from 2-amino-1,3-propane diols, the amino group is chemoselectively reacted with various electrophiles, including acylating agents. rsc.org This selectivity is a key feature in the derivatization of such amino alcohols.
Table 1: Representative Acylation and Sulfonylation Reactions of Amino Alcohols
| Starting Material | Reagent | Product | Reference |
| 2-Amino-1,3-propanediol | Acetyl chloride | N-(1,3-dihydroxypropan-2-yl)acetamide | rsc.org |
| 2-Amino-1,3-propanediol | Benzenesulfonyl chloride | N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide | rsc.org |
Alkylation and Reductive Amination Reactions
The nitrogen atom of the amino group can be alkylated by reaction with alkyl halides. However, this method can lead to over-alkylation, yielding mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.
A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. libretexts.orgyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine for a more controlled reaction. organic-chemistry.org Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, which can be a greener alternative. nih.gov
Table 2: Examples of N-Alkylation of Amino Alcohols and Related Compounds
| Starting Amine | Carbonyl Compound/Alkylating Agent | Reducing Agent/Method | Product | Reference |
| 3-Aminopropanol | Benzaldehyde | NaBH3CN | 3-(Benzylamino)propan-1-ol | organic-chemistry.org |
| Benzylamine | Acetone | NaBH3CN | N-Isopropylbenzylamine | masterorganicchemistry.com |
| Glycine (B1666218) | 1-Pentanol | Catalytic (Cat 2) | N-Pentylglycine | nih.gov |
Formation of Imines and Enamines
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The reaction is reversible and the rate is pH-dependent, with a maximum rate generally observed at a weakly acidic pH of around 4 to 5. libretexts.org
In contrast, the reaction of aldehydes or ketones with secondary amines leads to the formation of enamines. makingmolecules.commasterorganicchemistry.comwikipedia.org
Cyclization Reactions involving the Amino Group
The amino group of this compound can participate in intramolecular cyclization reactions to form various heterocyclic structures. For example, 2-amino-1,3-propanediols are used as platforms for the synthesis of aliphatic cyclic carbonate monomers. rsc.org This involves an initial reaction at the amino group followed by an intramolecular cyclization.
Furthermore, the amino group can be a nucleophile in cyclization reactions of appropriately functionalized derivatives. For instance, the synthesis of 1-(2,3-diaminopropyl)-1,2,3-triazoles involves the ring-opening of an aziridine (B145994) intermediate by an amine. nih.gov
Reactivity of the Hydroxyl Functionality
The primary hydroxyl group is also a nucleophilic center and can undergo reactions typical of alcohols.
Esterification and Etherification
The hydroxyl group can be acylated to form esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base.
Etherification, the formation of an ether linkage, can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation Reactions
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (2S)-2-amino-3-cyclobutylpropanal, or the carboxylic acid, (2S)-2-amino-3-cyclobutylpropanoic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.
Prior to oxidation, the more nucleophilic amino group is typically protected to prevent side reactions. Common protecting groups for this purpose include tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz).
Oxidation to Aldehyde: Mild oxidizing agents are employed for the conversion of the primary alcohol to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation. The reaction is typically carried out at room temperature.
Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. A common method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid) in acetone. Other effective reagents include potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄). The resulting (2S)-2-amino-3-cyclobutylpropanoic acid is a valuable building block for peptide synthesis and other applications. sigmaaldrich.combldpharm.com
| Starting Material | Reagent(s) | Product | Typical Conditions |
| N-Boc-(2S)-2-amino-3-cyclobutylpropan-1-ol | Pyridinium chlorochromate (PCC) | N-Boc-(2S)-2-amino-3-cyclobutylpropanal | Dichloromethane (DCM), Room Temp. |
| N-Boc-(2S)-2-amino-3-cyclobutylpropan-1-ol | Dess-Martin periodinane (DMP) | N-Boc-(2S)-2-amino-3-cyclobutylpropanal | Dichloromethane (DCM), Room Temp. |
| N-Boc-(2S)-2-amino-3-cyclobutylpropan-1-ol | Jones Reagent (CrO₃/H₂SO₄/H₂O) | N-Boc-(2S)-2-amino-3-cyclobutylpropanoic acid | Acetone, 0°C to Room Temp. |
| N-Boc-(2S)-2-amino-3-cyclobutylpropan-1-ol | Potassium permanganate (KMnO₄) | N-Boc-(2S)-2-amino-3-cyclobutylpropanoic acid | Basic solution, heat |
Nucleophilic Substitution Reactions
The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.
The amino group must first be protected, for instance as a Boc-carbamate. The protected amino alcohol is then reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to form the corresponding tosylate or mesylate.
Once activated, the derivative can undergo reaction with various nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azido (B1232118) derivative, which can be further reduced to a primary amine, thus creating a diamine. Treatment with cyanide (e.g., NaCN) would lead to a nitrile, which can be hydrolyzed to a carboxylic acid, extending the carbon chain.
| Substrate | Nucleophile | Product |
| N-Boc-(2S)-2-amino-3-cyclobutylpropyl tosylate | NaN₃ | N-Boc-(S)-2-amino-1-azido-3-cyclobutylpropane |
| N-Boc-(2S)-2-amino-3-cyclobutylpropyl mesylate | NaCN | N-Boc-(S)-3-amino-4-cyclobutylbutanenitrile |
| N-Boc-(2S)-2-amino-3-cyclobutylpropyl tosylate | LiBr | N-Boc-(S)-2-amino-1-bromo-3-cyclobutylpropane |
| N-Boc-(2S)-2-amino-3-cyclobutylpropyl mesylate | NaI | N-Boc-(S)-2-amino-1-iodo-3-cyclobutylpropane |
Protecting Group Strategies for Selective Functionalization
The presence of two reactive functional groups in this compound necessitates the use of protecting groups for selective transformations.
Amino Group Protection: The primary amine is generally more nucleophilic than the primary alcohol and will react preferentially with electrophiles. Common protecting groups for the amino group include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA).
Carbobenzyloxy (Cbz): Installed using benzyl (B1604629) chloroformate (CbzCl), it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by mild bases such as piperidine.
Alcohol Group Protection: If reactions at the amino group are desired while the alcohol remains unchanged, the hydroxyl group can be protected. Common protecting groups for primary alcohols include:
Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are introduced using the corresponding silyl chlorides and are typically removed with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).
Benzyl ether (Bn): Formed using benzyl bromide (BnBr) in the presence of a base, it is robust and removed by hydrogenolysis.
The choice of protecting groups is crucial for designing multi-step synthetic sequences, and an orthogonal protection strategy, where one group can be removed selectively in the presence of another, is often employed.
Transformations of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring in this compound is a four-membered carbocycle that can influence the molecule's conformational properties and serve as a point for further functionalization. nih.govresearchgate.net
Ring-Opening Reactions
While cyclobutanes are more stable than cyclopropanes, they can undergo ring-opening reactions under certain conditions, driven by the release of ring strain (approximately 26 kcal/mol). These reactions typically require activation, for instance through the formation of a cationic center adjacent to the ring or through transition-metal catalysis. For derivatives of this compound, such reactions could be initiated by converting the alcohol to a good leaving group and promoting its departure to form a cyclobutylmethyl cation, which could then rearrange. However, specific examples of ring-opening reactions for this particular compound are not extensively documented in the literature.
Further Substitution on the Cyclobutyl Ring
Direct functionalization of the cyclobutane ring can be achieved through C-H activation strategies. nih.govacs.orgnih.gov These methods often employ transition metal catalysts, such as palladium or rhodium, in conjunction with a directing group on the substrate. For derivatives of this compound, the amide group formed after acylation of the amine could potentially act as a directing group to facilitate the introduction of aryl or other substituents onto the cyclobutane ring. acs.org Such reactions can provide access to a range of novel analogs with modified steric and electronic properties. researchgate.netchemrxiv.org
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org Amino alcohols like this compound are valuable substrates for certain MCRs.
For instance, in an Ugi-type reaction , an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.org this compound can serve as the amine component in such reactions. By varying the other three components, a diverse library of complex molecules can be rapidly synthesized.
Another relevant MCR is the Passerini reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.org While not directly utilizing the amino alcohol, its derivatives, such as the corresponding aldehyde or carboxylic acid obtained from oxidation, can be employed in such reactions.
The use of this compound or its derivatives in MCRs provides an efficient pathway to novel, structurally diverse compounds with potential applications in medicinal chemistry and materials science. acs.orgnih.gov
Applications of 2s 2 Amino 3 Cyclobutylpropan 1 Ol in Advanced Organic Synthesis
As a Chiral Building Block (Synthon)
In the field of asymmetric synthesis, the use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a cornerstone strategy. sci-hub.se (2S)-2-Amino-3-cyclobutylpropan-1-ol is a prime example of such a chiral building block. tcichemicals.com Its inherent chirality, originating from the (S)-configured stereocenter, can be transferred to new, more complex molecules, obviating the need for challenging enantioselective reactions later in a synthetic sequence. The presence of two distinct functional groups, the amine and the alcohol, allows for selective chemical transformations, enabling its stepwise incorporation into a target structure.
The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of intricate chiral molecules. The vicinal amino alcohol motif is a key structural element in numerous biologically active compounds and serves as a reliable handle for directing stereochemical outcomes in subsequent reactions. sci-hub.se Chemists can utilize this synthon to build complex frameworks where the relative and absolute stereochemistry is critical for function. For instance, it can be used to create chiral ligands for metal catalysts, which in turn can direct the formation of other chiral centers in a reaction. The synthesis of chiral metal complexes, such as those with Cu(II), often relies on pro-chiral ligands that can be derived from amino alcohols, highlighting a pathway where this building block can contribute to the creation of sophisticated catalytic systems. nih.gov
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The bifunctional nature of this compound makes it a highly suitable precursor for the synthesis of various saturated heterocycles.
Nitrogen-Containing Heterocycles : Through intramolecular cyclization or by reacting with appropriate electrophiles, the amino alcohol can be converted into valuable heterocyclic systems. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a substituted piperazine (B1678402) or morpholine (B109124) ring, where the cyclobutylmethyl group imparts specific conformational properties and lipophilicity. The synthesis of nitrogen-containing heterocycles is a major focus of modern chemistry, with numerous methods being developed that could be applied to this synthon. mdpi.comrsc.org
Oxygen-Containing Heterocycles : Similarly, the hydroxyl group can participate in cyclization reactions to form oxygen-containing rings. For instance, intramolecular etherification or reaction with phosgene (B1210022) derivatives could yield substituted oxetanes or cyclic carbonates. The synthesis of 1,3-oxazines from related precursors demonstrates a potential pathway for utilizing the 1,3-amino alcohol arrangement. organic-chemistry.orgnih.gov
The table below illustrates potential heterocyclic scaffolds that can be synthesized from this compound.
| Precursor | Reagent/Reaction Type | Resulting Heterocycle |
| This compound | Dihalide (e.g., 1,2-dibromoethane) | (S)-2-(Cyclobutylmethyl)piperazine |
| This compound | Glyoxal / Dicarbonyl | Substituted Pyrazine |
| This compound | Bis(2-chloroethyl) ether | (S)-4-(Cyclobutylmethyl)morpholine |
| This compound | Phosgene / Triphosgene | (S)-5-(Cyclobutylmethyl)oxazolidin-2-one |
Macrocycles are of significant interest in drug discovery as they often occupy a chemical space between small molecules and large biologics. The synthesis of macrocycles frequently employs bifunctional building blocks that can participate in head-to-tail cyclization reactions. nih.gov this compound, as a derivative of an amino acid, is an excellent candidate for incorporation into macrocyclic frameworks, particularly macrocyclic peptides. nih.gov
Modern macrocyclization strategies, such as the Ugi multicomponent reaction, have demonstrated high efficiency and functional group tolerance, accommodating various amino acid components, including those with small rings. nih.gov The amine and a derivatized alcohol (e.g., a carboxylic acid) of the synthon can serve as the reactive ends for macrolactamization, a common strategy for forming peptide-based macrocycles. The cyclobutyl group would function as a unique side chain, influencing the macrocycle's conformation and properties like cell permeability and metabolic stability.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The amino alcohol structure is a classic isostere for the peptide bond. By reducing the amide carbonyl of a peptide backbone to a methylene (B1212753) group (CH₂), a more stable linkage is formed. This compound can be considered a reduced version of the corresponding amino acid, (2S)-2-amino-3-cyclobutylpropanoic acid, and can be incorporated into peptide sequences to create stable peptidomimetics. medchemexpress.com
Furthermore, the amine or alcohol group can be selectively modified to generate a wide array of amino acid derivatives. medchemexpress.com For example, acylation of the amine with another amino acid or protection of the alcohol followed by oxidation to a carboxylic acid would yield novel non-proteinogenic amino acids, which are valuable tools in peptide science and drug design. rasayanjournal.co.inresearchgate.net
Role in Natural Product Synthesis
Natural products are a rich source of inspiration for drug development, and their total synthesis is a major driver of innovation in organic chemistry. marquette.edu Many biologically potent natural products contain chiral 1,2-amino alcohol moieties as a key structural feature. sci-hub.se The cyclopropyl (B3062369) and cyclobutyl groups are also found in a variety of natural products and are known to impart unique biological activities and conformational constraints. researchgate.net
The enantiopure nature of this compound makes it an exemplary starting material for the enantioselective synthesis of natural product core structures. By beginning a synthesis with this chiral synthon, chemists can ensure the correct absolute stereochemistry at one center, which can then be used to control the stereochemistry of subsequent transformations. This approach is often more efficient than establishing chirality through asymmetric catalysis on a prochiral substrate. The synthesis of complex natural products often involves the assembly of several chiral fragments; this compound represents a readily available fragment containing both a desirable stereocenter and a unique cyclobutyl side chain. sci-hub.semarquette.edu
Analogue Synthesis Inspired by Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive natural compounds. rsc.orgnih.gov The cyclobutane (B1203170) ring, for instance, is a core component of numerous natural products, including terpenoids, alkaloids, and steroids, which exhibit a wide range of biological activities. rsc.org The vicinal amino alcohol functionality is also a common feature in many natural products and pharmaceuticals. researchgate.net
The synthesis of natural product analogues often involves the strategic replacement of certain structural fragments to enhance biological activity, improve pharmacokinetic properties, or simplify the synthetic route. The constrained nature of the cyclobutane ring in this compound makes it an attractive substitute for other cyclic or acyclic fragments in natural product scaffolds. This substitution can induce specific conformational constraints, which may lead to a better fit with biological targets. lifechemicals.com
For example, cyclobutane amino acids, which are structurally related to this compound, have been incorporated into peptidomimetics to mimic or block the action of natural peptides. The rigid cyclobutane scaffold can help to lock the peptide backbone into a bioactive conformation.
| Natural Product Class | Potential Analogues Incorporating this compound | Rationale for Analogue Design |
| Alkaloids | Introduction of the cyclobutylpropanolamine side chain to mimic or alter the binding of the natural alkaloid to its receptor. | The cyclobutane ring can serve as a rigid scaffold to orient key functional groups for optimal interaction with a biological target. rsc.org |
| Peptides | Replacement of natural amino acid residues with cyclobutane-containing amino alcohol derivatives to create peptidomimetics. | To induce conformational constraints and improve metabolic stability compared to natural peptides. |
| Terpenoids | Incorporation of the amino alcohol functionality onto a cyclobutane-containing terpenoid backbone. | To introduce new hydrogen bonding interactions and potentially alter the biological activity profile. |
Precursor in Medicinal Chemistry Target Synthesis (excluding clinical data)
The distinct stereochemistry and functional group array of this compound make it a highly valuable chiral building block in medicinal chemistry for the synthesis of new therapeutic agents. nih.govrsc.org Its utility spans the creation of chiral pharmaceutical intermediates, the design of novel molecular scaffolds, and the systematic exploration of structure-activity relationships.
Synthesis of Chiral Pharmaceutical Intermediates
Chirality is a critical aspect of modern drug design, as the different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. rsc.org The use of enantiomerically pure starting materials like this compound is a cornerstone of asymmetric synthesis, enabling the direct construction of single-enantiomer drug candidates. mdpi.com
This chiral building block can be elaborated into more complex intermediates through selective reactions at the amino and hydroxyl groups. For instance, the primary amine can be acylated, alkylated, or used in the formation of heterocyclic rings, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. These transformations allow for the introduction of diverse functionalities required for biological activity.
The synthesis of chiral intermediates often relies on robust and well-established chemical transformations. The table below outlines potential synthetic pathways for the conversion of this compound into valuable chiral intermediates.
| Intermediate Type | Synthetic Transformation | Potential Therapeutic Area |
| Chiral β-amino acids | Oxidation of the primary alcohol to a carboxylic acid. | Antivirals, Anticancer agents |
| Chiral oxazolidinones | Reaction with phosgene or its equivalents. | Antibacterials |
| Chiral diamines | Conversion of the alcohol to a leaving group followed by substitution with an amine. | CNS disorders, Anticancer agents |
Design and Synthesis of Novel Scaffolds
The development of novel molecular scaffolds is a key strategy in drug discovery to access new chemical space and identify compounds with unique biological activities. The rigid and three-dimensional nature of the cyclobutane ring in this compound provides a strong foundation for the design of innovative scaffolds. nih.gov
By utilizing the amino and hydroxyl groups as handles for further chemical modifications, a variety of new molecular frameworks can be constructed. For example, intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems containing the cyclobutane ring. These conformationally restricted scaffolds can pre-organize appended functional groups in a specific spatial arrangement, which can enhance binding affinity and selectivity for a biological target. mdpi.com
The design of novel scaffolds often involves computational modeling to predict the conformational preferences and potential interactions of the new molecules with target proteins.
Derivatization for Structure-Activity Relationship (SAR) Studies of Related Ligands
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. These studies involve the systematic modification of a lead compound's structure to understand how different chemical features influence its biological activity. nih.gov this compound can serve as a key building block for the synthesis of libraries of related ligands for SAR studies.
The presence of two distinct functional groups, the amine and the alcohol, allows for the independent or simultaneous derivatization to explore the chemical space around a core scaffold. For example, a library of amides can be prepared by reacting the amino group with a diverse set of carboxylic acids, while a library of ethers or esters can be generated from the alcohol group.
The following table illustrates a hypothetical SAR study based on derivatives of a ligand containing the this compound core.
| Modification Site | Derivative Type | Observed Trend in Activity (Hypothetical) |
| Amino Group | Small alkyl amides (e.g., Acetamide) | Increased potency |
| Amino Group | Bulky aromatic amides (e.g., Benzamide) | Decreased potency |
| Hydroxyl Group | Methyl ether | Maintained or slightly improved activity |
| Hydroxyl Group | Phenyl ether | Loss of activity |
| Cyclobutane Ring | Introduction of a substituent | Potency and selectivity are highly sensitive to the position and stereochemistry of the substituent. |
These systematic modifications provide crucial information about the size, shape, and electronic properties required for optimal interaction with the biological target, guiding the design of more potent and selective drug candidates.
Role of 2s 2 Amino 3 Cyclobutylpropan 1 Ol As Chiral Auxiliary and Ligand in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands for Metal Catalysis
There is no available information on the design and synthesis of chiral ligands derived from (2S)-2-amino-3-cyclobutylpropan-1-ol for use in metal-catalyzed reactions.
Ligands for Asymmetric Hydrogenation
No studies have been found that report the use of ligands derived from this compound in asymmetric hydrogenation reactions.
Ligands for Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Michael)
There is no documented application of ligands based on this compound in asymmetric carbon-carbon bond-forming reactions such as Aldol additions or Michael additions.
Chiral Organocatalysts Derived from this compound
No information has been published regarding the synthesis of chiral organocatalysts from this compound.
Application in Enantioselective Organocatalytic Transformations
Consequently, there are no reported applications of organocatalysts derived from this compound in any enantioselective transformations.
Stereochemical Control in Asymmetric Inductions
Without any examples of its use in asymmetric catalysis, there is no basis to discuss the principles of stereochemical control or the stereochemical outcomes that might be induced by chiral auxiliaries, ligands, or organocatalysts derived from this compound.
Scientific Review: The Role of this compound in Asymmetric Catalysis
A comprehensive search of scientific literature and chemical databases has revealed no available research specifically detailing the use of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis.
Extensive queries were performed to locate studies involving the synthesis, application, and catalytic activity of this specific compound. These searches included variations of the chemical name and broader terms such as "cyclobutyl amino alcohol chiral auxiliaries" and "asymmetric synthesis using amino alcohols with cyclobutyl groups."
The investigation did not yield any published papers, patents, or database entries that would provide the necessary data to elaborate on the following outlined topics:
Enantioselectivity in Catalytic Systems
Without primary or secondary research sources, it is not possible to generate a scientifically accurate and informative article on the diastereoselectivity or enantioselectivity achieved with "this compound." There is no data to create the requested tables or to discuss detailed research findings.
This lack of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or that research on its catalytic applications has not been made public. While the broader class of chiral amino alcohols is well-established in the field of asymmetric synthesis, with many examples demonstrating their effectiveness as chiral auxiliaries and ligands, no such documentation exists for this particular molecule.
Therefore, the requested article focusing solely on the chemical compound "this compound" and its role in asymmetric catalysis cannot be generated at this time.
Theoretical and Computational Chemistry Studies of 2s 2 Amino 3 Cyclobutylpropan 1 Ol
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (2S)-2-amino-3-cyclobutylpropan-1-ol is not static. Due to the flexibility of the cyclobutyl ring and the rotatable bonds in the propanol (B110389) backbone, the molecule can exist in various conformations. Computational chemistry provides the tools to explore these different spatial arrangements and their relative energies.
In the gas phase, the conformations of this compound are primarily governed by intramolecular forces. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the geometries of various conformers and their relative stabilities. The puckering of the cyclobutyl ring and the orientation of the amino and hydroxyl groups relative to the carbon backbone are key determinants of the conformational space.
In solution, the presence of a solvent can significantly influence the conformational preferences. The explicit or implicit modeling of solvent molecules in computational simulations can reveal how intermolecular interactions with the solvent affect the energy landscape. Polar solvents, for instance, may stabilize conformers with larger dipole moments.
Table 1: Calculated Relative Energies of Representative Gas-Phase Conformers of this compound
| Conformer | Dihedral Angle (N-C2-C3-C_cyclobutyl) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 1.25 |
| C | -60° (gauche) | 0.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical energy differences observed in similar flexible molecules.
A crucial factor influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. mdpi.com This interaction, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen atom as the acceptor, can lead to the formation of a pseudo-five-membered ring, significantly stabilizing certain conformations. mdpi.comresearchgate.net
Conversely, steric hindrance between the bulky cyclobutyl group and the substituents on the propanol backbone can destabilize other conformations. The interplay between these attractive (hydrogen bonding) and repulsive (steric) forces ultimately dictates the most stable three-dimensional structures of the molecule. Computational studies on related amino alcohols have shown that the strength of such intramolecular hydrogen bonds can be significant. mdpi.comresearchgate.net
Electronic Structure and Reactivity Predictions
The arrangement of electrons within this compound determines its electronic properties and is key to predicting its reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The LUMO is likely to be distributed over the C-O and C-N antibonding orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for a Stable Conformer of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This provides a visual representation of the charge distribution and allows for the identification of electron-rich and electron-poor regions. For this compound, the ESP surface would show a region of negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating their nucleophilic character. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their electrophilic nature.
Computational Modeling of Reaction Mechanisms
Computational chemistry can be employed to model the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various transformations.
For example, the N-acylation or O-alkylation of this compound could be modeled. Such studies would involve locating the transition state structures for these reactions and calculating the energy barriers, providing insights into the reaction kinetics and regioselectivity. These models can help predict whether reactions are likely to occur and under what conditions.
Molecular Docking and Dynamics Simulations (In Silico)
In silico methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interaction of small molecules with biological macromolecules, such as proteins and enzymes. These techniques are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.
For a molecule like this compound, docking studies could be performed against the active site of a target enzyme to predict its binding orientation and affinity. This information is critical for understanding its potential as an enzyme inhibitor. The results of a docking study are often presented in a table that includes the predicted binding energy and the key interactions with the protein.
Table 3: Representative Molecular Docking Results for a Hypothetical Cyclobutane-Containing Ligand with a Protease Enzyme This data is illustrative and not specific to this compound.
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog A | Thrombin | -8.5 | Gly216, Asp189, Ser195 |
| Analog B | Trypsin | -7.9 | Gly219, Asp189, Ser195 |
| Analog C | Factor Xa | -9.2 | Gly219, Asp189, Gln192 |
Lower docking scores generally indicate a higher predicted binding affinity.
Following the prediction of a binding mode by molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the dynamic interactions between the ligand and the enzyme's active site. rsc.org
An MD simulation can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in the binding interface, and the fluctuations of the ligand within the active site. The analysis of an MD trajectory can provide information on the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over time.
Table 4: Representative Analysis of Ligand-Protein Interactions from a Molecular Dynamics Simulation This data is illustrative and not specific to this compound or any specific protein.
| Interaction Type | Interacting Ligand Atom | Interacting Protein Residue | Average Distance (Å) | Interaction Occupancy (%) |
| Hydrogen Bond | O (hydroxyl) | Asp189 (OD1) | 2.8 | 95 |
| Hydrogen Bond | N (amino) | Gly216 (O) | 3.1 | 80 |
| Hydrophobic | Cyclobutyl ring | Trp215 (indole ring) | 4.2 | 75 |
| Salt Bridge | N (amino) | Asp189 (OD2) | 3.5 | 60 |
This table provides a summary of the key interactions and their stability over the course of the simulation, offering insights into the determinants of binding affinity and specificity.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The efficient and stereoselective synthesis of (2S)-2-amino-3-cyclobutylpropan-1-ol is a primary hurdle that needs to be addressed. While general methods for the synthesis of chiral amino alcohols are established, specific, high-yielding, and sustainable routes to this particular cyclobutane-containing derivative are not yet well-documented. rsc.orgwestlake.edu.cnnih.gov
Future research should focus on developing synthetic strategies that are not only efficient but also environmentally benign. This includes the exploration of biocatalytic methods, which often offer high enantioselectivity and operate under mild conditions. mdpi.comfrontiersin.org The use of engineered enzymes, such as amine dehydrogenases, could provide a direct and atom-economical route to the target compound. frontiersin.org Additionally, catalytic asymmetric transfer hydrogenation of suitable keto-amine precursors presents a promising avenue for scalable and green synthesis. nih.gov
A key challenge lies in the stereocontrolled introduction of the cyclobutane (B1203170) ring. Methods like enantioselective [2+2] cycloadditions or the functionalization of pre-existing cyclobutane scaffolds will be crucial. chemistryviews.orgmdpi.com The development of cascade reactions that can construct the chiral amino alcohol and the cyclobutane ring in a single, efficient sequence would be a significant advancement. chemistryviews.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comfrontiersin.org | Enzyme discovery and engineering for specific substrate. |
| Asymmetric Hydrogenation | High efficiency, potential for scalability. nih.govnih.gov | Catalyst development, substrate-specific optimization. |
| [2+2] Cycloaddition | Direct formation of the cyclobutane ring. chemistryviews.org | Control of regio- and stereoselectivity. |
| Cascade Reactions | Increased efficiency, reduced number of synthetic steps. chemistryviews.orgyoutube.com | Design of complex multi-step one-pot reactions. |
Exploration of New Catalytic Applications
Chiral amino alcohols are widely recognized for their utility as ligands in asymmetric catalysis. rsc.orgrsc.orgdiva-portal.org The unique steric and electronic properties of this compound make it an attractive candidate for the development of novel catalysts. The cyclobutane group can enforce a specific conformation on the ligand backbone, potentially leading to high levels of stereocontrol in catalytic transformations.
Future research should explore the application of this compound and its derivatives as ligands in a variety of metal-catalyzed reactions, such as asymmetric additions, hydrogenations, and cross-coupling reactions. rsc.orgmdpi.com The development of organocatalysts derived from this compound is another promising area, building on the success of other amino alcohol-based organocatalysts in reactions like aldol (B89426) and Michael additions. youtube.com
A significant challenge will be to systematically evaluate the performance of these new catalysts and to understand the structure-activity relationships that govern their efficacy. This will require the synthesis of a library of related ligands with systematic variations in the cyclobutane moiety and the amino alcohol backbone.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound, advanced computational methods can provide valuable insights into its structure, conformation, and reactivity.
Future research should employ techniques such as Density Functional Theory (DFT) to model the transition states of reactions catalyzed by ligands derived from this amino alcohol. This can help in understanding the origin of stereoselectivity and in the rational design of more efficient catalysts. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of related compounds with their catalytic activity or biological properties. nih.gov
The primary challenge in this area is the accuracy of the computational models. The flexible nature of the cyclobutane ring and the potential for multiple low-energy conformations can make accurate modeling complex. Careful benchmarking against experimental data will be essential to validate the computational predictions.
Discovery of Undiscovered Mechanistic Biological Interactions (In Vitro)
The structural features of this compound suggest that it may possess interesting biological activities. The cyclobutane moiety is present in a number of bioactive natural products and pharmaceuticals, where it often serves to constrain the molecular conformation and enhance binding to biological targets. nih.govopenmedicinalchemistryjournal.comnih.govlifechemicals.com
Future in vitro studies should screen this compound and its derivatives against a wide range of biological targets, including enzymes and receptors. The presence of the amino alcohol functionality, a common pharmacophore, further enhances the likelihood of discovering novel biological interactions. rsc.orgfrontiersin.org Mechanistic studies will be crucial to understand how these compounds exert their biological effects at a molecular level.
A key challenge will be to identify specific and potent biological activities. This will likely require the synthesis and screening of a library of analogues to explore the structure-activity relationships and optimize for a particular biological target.
Table 2: Potential In Vitro Biological Screening Areas for this compound Derivatives
| Target Area | Rationale |
| Antimicrobial/Antifungal | Cyclobutane-containing compounds have shown such activities. nih.govlifechemicals.com |
| Antiviral | The amino alcohol motif is present in many antiviral drugs. |
| Enzyme Inhibition | The constrained conformation may lead to specific enzyme binding. |
| Receptor Modulation | The unique 3D structure could lead to novel receptor interactions. |
Design of Next-Generation Chiral Building Blocks and Ligands
This compound itself can be considered a valuable chiral building block for the synthesis of more complex molecules. nih.govcsmres.co.uknih.govacs.org Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.
Future research should focus on developing strategies to incorporate this building block into larger molecules, such as peptides, natural products, and polymers. The design of novel chiral ligands for asymmetric catalysis, where the this compound unit serves as the core chiral scaffold, is a particularly promising direction. rsc.orgdiva-portal.orgnih.gov
The main challenge will be to develop efficient and versatile methods for the chemical modification of the amino and hydroxyl groups, as well as the cyclobutane ring. This will unlock the full potential of this compound as a platform for the design of next-generation chiral molecules with tailored properties.
Q & A
Q. What synthetic routes are most effective for producing enantiomerically pure (2S)-2-amino-3-cyclobutylpropan-1-ol, and how can stereochemical integrity be preserved?
Methodological Answer: Enantioselective synthesis typically employs chiral catalysts or enzymatic resolution. For amino alcohol derivatives like this compound, methods such as asymmetric hydrogenation of ketones or reductive amination of chiral intermediates are common. For example, (2S)-configured amino alcohols can be synthesized via Sharpless epoxidation followed by regioselective ring-opening with ammonia derivatives, as described for structurally similar compounds . To preserve stereochemical integrity, strict control of reaction conditions (e.g., temperature, solvent polarity) and use of protecting groups for the amino and hydroxyl moieties are critical.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer: Chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) is a standard method. Coupling this with polarimetry or circular dichroism (CD) spectroscopy enhances reliability. For definitive confirmation, single-crystal X-ray diffraction is recommended, as seen in analogous studies of (2S)-2-amino-3-phenylpropan-1-ol derivatives . Nuclear Overhauser effect (NOE) NMR experiments can also resolve spatial proximity of substituents around the chiral center.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR : - and -NMR identify functional groups and cyclobutyl ring geometry. Aromatic regions (if present) can mask signals, requiring 2D techniques like COSY or HSQC.
- IR : Confirms hydroxyl (3200–3600 cm) and primary amine (∼1600 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
Discrepancies between predicted and observed spectra may arise from conformational flexibility of the cyclobutyl group. Dynamic NMR or variable-temperature studies can resolve such issues .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing racemization?
Methodological Answer:
- Catalytic Systems : Use chiral ligands like BINAP in palladium-catalyzed asymmetric hydrogenation to reduce ketone intermediates.
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) slow racemization, as demonstrated in analogous amino alcohol syntheses .
- Purification : Chromatography with chiral stationary phases isolates enantiomers. Continuous cooling during workup prevents thermal degradation, as noted in organic compound stabilization protocols .
Q. How should researchers address contradictory data in the characterization of this compound, such as mismatched melting points or NMR shifts?
Methodological Answer:
- Replicate Synthesis : Verify if discrepancies arise from batch-specific impurities (e.g., residual solvents).
- Multi-Technique Validation : Cross-check NMR with X-ray crystallography. For example, cyclobutyl ring strain may cause unexpected -NMR splitting patterns, resolved via computational modeling (DFT) .
- Impurity Profiling : Use LC-MS to detect byproducts from incomplete cyclization or side reactions.
Q. What experimental precautions are necessary to ensure the stability of this compound during long-term storage or prolonged reactions?
Methodological Answer:
- Storage : Store under inert atmosphere (argon) at −20°C to prevent oxidation of the amine group. Lyophilization reduces hydrolytic degradation.
- Stabilizers : Add radical scavengers (e.g., BHT) if free-radical degradation is suspected. For reactions exceeding 6 hours, continuous cooling (4°C) minimizes thermal decomposition, as highlighted in wastewater matrix studies .
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with cyclobutyl-binding pockets (e.g., aminotransferases).
- Assay Design : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) with Michaelis-Menten kinetics to determine values.
- Controls : Include enantiomeric controls (2R configuration) to isolate stereospecific effects.
Q. What strategies mitigate enantiomeric contamination in this compound samples during kinetic resolution studies?
Methodological Answer:
- Chiral Resins : Employ immobilized lipases (e.g., Candida antarctica Lipase B) for selective acylation of the undesired enantiomer.
- Crystallization-Induced Deracemization : Seed crystallization with pure (2S)-enantiomer to force symmetry breaking. Monitor enantiomeric excess (ee) via chiral HPLC (>99% ee achievable, as in Sigma-Aldrich protocols) .
Q. How can advanced computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Model transition states for cyclobutyl ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- MD Simulations : Simulate solvent interactions in polar aprotic solvents (e.g., DMF) to predict solubility trends.
- QSPR Models : Corrogate experimental data (e.g., pKa, logP) with electronic parameters (HOMO-LUMO gaps) .
Q. What ethical and safety protocols are critical when handling this compound in academic labs?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves; the compound’s skin corrosion risk (Category 1B) mandates strict PPE compliance .
- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal.
- Documentation : Maintain lab notebooks with detailed reaction conditions to troubleshoot safety incidents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
